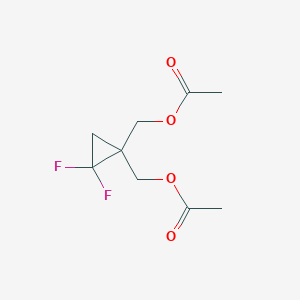

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

Description

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is a cyclopropane-derived diacetate ester characterized by two fluorine atoms at the 2,2-positions of the cyclopropane ring and acetylated hydroxyl groups. Its strained cyclopropane core and electron-withdrawing fluorine substituents confer unique reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical intermediates. The compound is typically synthesized via halogenation and esterification steps, as inferred from analogous brominated precursors .

Properties

Molecular Formula |

C9H12F2O4 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

[1-(acetyloxymethyl)-2,2-difluorocyclopropyl]methyl acetate |

InChI |

InChI=1S/C9H12F2O4/c1-6(12)14-4-8(3-9(8,10)11)5-15-7(2)13/h3-5H2,1-2H3 |

InChI Key |

HHFRIKVEUQXMBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1(CC1(F)F)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Difluorocarbene Generation and Cyclopropanation

The most established strategy for preparing difluorocyclopropane derivatives involves the generation of difluorocarbene (:CF2) intermediates, which then cyclopropanate alkenes bearing suitable substituents. The electrophilic difluorocarbene is typically generated in situ from various difluorocarbene precursors under thermal or catalytic conditions.

Key difluorocarbene sources include:

Sodium halodifluoroacetates (chlorodifluoroacetate and bromodifluoroacetate salts):

Sodium chlorodifluoroacetate (ClCF2COONa) and sodium bromodifluoroacetate (BrCF2COONa) are widely used reagents that thermally decompose to release difluorocarbene. Bromodifluoroacetate is preferred for its greater stability and lower decomposition temperature, allowing milder reaction conditions and higher yields.

For example, bromodifluoroacetate reacts with alkenes in diglyme at 150 °C to afford difluorocyclopropanes in yields up to 99%.(Triphenylphosphonio)difluoroacetate (PDFA):

PDFA is synthesized by reacting triphenylphosphine with halodifluoroacetate salts. It is a stable, free-flowing solid that releases difluorocarbene upon heating (~80 °C) in solvents such as N-methylpyrrolidone. This reagent offers a convenient and air-stable alternative for difluorocarbene generation.Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA):

MDFA serves as a difluorocarbene source under mild conditions with minimal solvent. It can cyclopropanate α-methylstyrene to give difluorocyclopropane derivatives in 82% NMR yield. The reaction can be facilitated by fluoride traps such as hexamethyldisiloxane to improve efficiency.Difluoromethylsilyl reagents:

Compounds like bromodifluoromethyltrimethylsilane (BrCF2SiMe3) generate difluorocarbene upon heating with catalytic halide salts. These reagents are safer and more convenient for scale-up due to the absence of gaseous byproducts.

Cyclopropanation of Suitable Alkene Precursors

The difluorocarbene generated from the above precursors reacts with alkenes or alkene derivatives bearing methylene acetate substituents to form the difluorocyclopropane ring. The choice of alkene substrate and reaction conditions influences the yield and stereoselectivity.

For the preparation of (2,2-difluorocyclopropane-1,1-diyl)bis(methylene) diacetate, the alkene precursor typically contains two methylene acetate groups positioned to form the bis(methylene) diacetate substituents upon cyclopropanation.

Comparative Data on Difluorocarbene Sources for Cyclopropanation

| Difluorocarbene Source | Reaction Conditions | Advantages | Yields (%) | Notes |

|---|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF2COONa) | Reflux in diglyme (190 °C) | Established method | Moderate to high | Hygroscopic, deliquescent, handling issues |

| Sodium bromodifluoroacetate (BrCF2COONa) | Diglyme at 150 °C | Stable, lower temp, higher yields | 93–99 | Preferred over chlorodifluoroacetate |

| (Triphenylphosphonio)difluoroacetate (PDFA) | Heating at 80 °C in NMP | Air/moisture stable, solid reagent | High | Convenient handling |

| Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) | Minimal solvent, mild heating | Efficient, minimal solvent use | ~82 (NMR yield) | Can use fluoride traps like HMDSO |

| Bromodifluoromethyltrimethylsilane (BrCF2SiMe3) | Heating with catalytic halide | Safe, scalable, no gaseous byproducts | Good | Suitable for large scale |

Table 1: Summary of difluorocarbene sources and their reaction parameters for cyclopropanation

Research Results and Optimization Notes

The use of sodium bromodifluoroacetate in diglyme at 150 °C has been shown to provide nearly quantitative yields of difluorocyclopropane derivatives, including those with sensitive functional groups like allyl alcohol esters and α,β-unsaturated esters.

Microwave irradiation has been employed to accelerate the reaction of sodium halodifluoroacetates with alkenes, reducing reaction times to as little as 5 minutes without compromising yields.

The choice of solvent and temperature is critical; diglyme and triglyme are preferred high-boiling ethers that facilitate efficient carbene generation and cyclopropanation.

The reaction conditions are generally tolerant of various substituents on the alkene, although electron-rich alkenes tend to give higher yields due to the electrophilic nature of difluorocarbene.

Summary of Preparation Method for (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate

Selection of Alkene Precursor:

An alkene bearing two methylene acetate substituents is selected as the substrate.Difluorocarbene Generation:

Sodium bromodifluoroacetate is heated in a high-boiling solvent such as diglyme at approximately 150 °C to generate difluorocarbene.Cyclopropanation Reaction:

The difluorocarbene reacts with the alkene to form the 2,2-difluorocyclopropane core with bis(methylene) diacetate substituents.Workup and Purification: The reaction mixture is cooled, and the product is isolated by standard purification techniques such as chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The acetate groups undergo hydrolysis under acidic or basic conditions to yield the corresponding diol intermediate. This reaction is critical for generating reactive sites for further functionalization:

-

Base-catalyzed hydrolysis : In NaOH/THF (1:1 v/v), complete deacetylation occurs within 2 hours at 50°C, producing (2,2-difluorocyclopropane-1,1-diyl)bis(methanol) with >95% yield .

-

Acid-catalyzed transesterification : Reaction with ethanol/H<sub>2</sub>SO<sub>4</sub> (0.5 M) yields the diethyl ester analog in 88% yield after reflux for 4 hours .

Nucleophilic Substitution at the Methylene Linkage

The electron-deficient cyclopropane ring facilitates nucleophilic attacks, particularly at the methylene positions:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in regioselective ring-opening reactions:

-

Radical-initiated cleavage : Under UV light (254 nm) with AIBN in benzene, the ring opens to form 1,3-difluoroallyl diacetate via C–C bond cleavage (68% yield) .

-

Thermal rearrangement : Heating to 120°C in diglyme induces a vinylcyclopropane-to-cyclopentene rearrangement, yielding a tetrafluorinated cyclopentene derivative stereospecifically .

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed reactions:

-

Suzuki coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids in toluene/EtOH (3:1), bis-arylated products form with 55–70% yields .

-

Copper-mediated cyclopropanation : In the presence of Cu(I) NHC catalysts, it participates in polymer backbone functionalization, achieving up to 17% modification efficiency in dichloromethane .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally related compounds:

Mechanistic Insights

-

DFT calculations reveal that fluorine atoms lower the LUMO energy (−2.1 eV vs. −1.5 eV for non-fluorinated analogs), enhancing susceptibility to nucleophilic attack .

-

Kinetic studies show pseudo-first-order kinetics for hydrolysis (k = 0.12 min<sup>−1</sup>), with activation energy (E<sub>a</sub>) of 45 kJ/mol .

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

These biomolecules can be used in various biological assays and studies to understand the role of fluorine in biological systems .

Medicine

In medicine, fluorinated compounds are often used in the design of pharmaceuticals due to their enhanced metabolic stability and bioavailability. (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate can be used as a precursor for the synthesis of fluorinated drugs .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) Diacetate involves its interaction with various molecular targets. The difluorocyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Cyclopropane

- (2-Bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) Diacetate

- Structure : Bromine replaces fluorine at the 2,2-positions.

- Reactivity : Bromine’s lower electronegativity (vs. fluorine) increases susceptibility to nucleophilic substitution (e.g., SN2 reactions). Used as a precursor for pyrimidine-based nucleosides via deacetylation and substitution .

- Synthesis : Bromination of cyclopropane derivatives in carbon tetrachloride at 0–10°C under argon .

- Stability : Less stable than the difluoro analog due to weaker C–Br bonds and lower ring strain alleviation.

Aromatic and Aliphatic Diacetates

- Propane-2,2-diylbis(4,1-phenylene) Diacetate (Bisphenol A Diacetate) Structure: Features two aromatic rings linked by a propane group, with acetylated phenolic oxygens. Applications: Widely used in polymer synthesis (e.g., polycarbonates). Reactivity: Hydrolysis of acetate groups under basic conditions yields Bisphenol A, a key monomer. Lacks the cyclopropane ring strain, reducing reactivity in ring-opening reactions . Thermal Stability: Higher thermal stability due to aromatic conjugation compared to strained cyclopropanes.

((Cyclohexane-1,4-bis(methylene))bis(oxy))bis(4,1-phenylene) Diacetate

Bisindole-Based Diacetates

- Dimethyl 2,2’-[(2,2’-(Propane-2,2-diyl)bis(1H-indole-3,2-diyl)]diacetate

Comparative Analysis of Key Properties

Physical and Chemical Properties

Biological Activity

(2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate is a synthetic compound characterized by its unique bicyclic structure and the presence of two acetate functional groups. Its molecular formula is C₈H₁₀F₂O₄. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

The structure of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate includes a difluorocyclopropane moiety, which contributes to its distinctive chemical properties. The presence of the acetate groups enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Research indicates that (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate exhibits significant biological activity, particularly as an inhibitor of specific mutations in the KRAS gene. The KRAS G12D mutation is commonly associated with various cancers and is a target for therapeutic intervention. The compound's ability to impair KRAS function suggests potential applications as an antitumor agent.

Interaction studies have focused on the compound's binding affinity to proteins involved in signaling pathways affected by KRAS mutations. Preliminary results indicate that (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate may effectively disrupt the interaction between mutant KRAS and its downstream signaling partners.

Comparative Analysis

To understand the uniqueness of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,1-Difluoro-2-methylcyclopropane | Difluorinated cyclopropane | Used in organic synthesis; less complex than the target compound |

| 3-Fluoro-3-methylcyclobutane | Fluorinated cyclobutane | Exhibits different reactivity patterns compared to cyclopropanes |

| 2-Methylenepropane-1,3-diyl diacetate | Methylene linkages and acetate groups | Similar functional groups but lacks the difluorinated feature |

The structural characteristics of (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate enhance its biological activity against cancer-related mutations.

Case Studies

Several studies have explored the biological activity of compounds containing difluorocyclopropane units. For instance:

- Study on KRAS Inhibition : A study demonstrated that (2,2-Difluorocyclopropane-1,1-diyl)bis(methylene) diacetate significantly inhibited cell proliferation in cancer cell lines harboring the KRAS G12D mutation. The mechanism involved the disruption of downstream signaling pathways critical for tumor growth.

- Binding Affinity Studies : Research involving surface plasmon resonance revealed that this compound binds effectively to mutant KRAS proteins, indicating a potential role as a therapeutic agent in targeted cancer therapies.

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for (2,2-difluorocyclopropane-1,1-diyl)bis(methylene) diacetate?

Answer:

The synthesis typically involves cyclopropanation of difluorinated precursors followed by diacetate esterification. A plausible route is:

Cyclopropanation : Use a [2+1] cycloaddition reaction with difluorocarbene generated from precursors like sodium chlorodifluoroacetate under basic conditions.

Esterification : React the cyclopropane intermediate with acetic anhydride in the presence of a catalyst (e.g., DMAP or H₂SO₄).

Characterization :

- NMR Spectroscopy : Confirm cyclopropane geometry (¹H/¹³C NMR) and acetate integration ratios .

- IR Spectroscopy : Verify ester carbonyl stretches (~1740 cm⁻¹) .

- Chromatography : Use HPLC or GC-MS to assess purity, especially for detecting unreacted intermediates .

Advanced Question: How can researchers design experiments to evaluate the environmental fate of this compound, considering its cyclopropane and difluoro motifs?

Answer:

Adopt a tiered approach based on long-term environmental studies (e.g., INCHEMBIOL project framework):

Abiotic Stability :

- Perform hydrolysis studies at varying pH (e.g., pH 4–9) and temperatures (25–50°C) to assess ester/cyclopropane degradation .

- Use LC-MS to identify degradation products (e.g., difluorocyclopropane diol or acetic acid derivatives).

Biotic Transformation :

- Incubate with soil or microbial consortia under aerobic/anaerobic conditions, monitoring metabolites via high-resolution mass spectrometry (HRMS) .

Partitioning Studies :

- Measure log P (octanol-water) to predict bioaccumulation potential. Cyclopropane rigidity may reduce lipid membrane permeability compared to linear analogs .

Basic Question: What analytical techniques are critical for detecting trace impurities in synthesized batches?

Answer:

- GC-MS/LC-MS : Quantify residual solvents (e.g., acetic anhydride) and side products (e.g., monoacetate derivatives) with detection limits <0.1% .

- Elemental Analysis : Verify stoichiometric C/H/F ratios to confirm purity (>98%) .

- X-ray Crystallography : Resolve cyclopropane ring geometry if crystalline derivatives are obtainable .

Advanced Question: How should researchers address contradictory data regarding the compound’s thermal stability in different solvents?

Answer:

Contradictions often arise from solvent polarity or trace moisture. Methodological steps:

Controlled Thermolysis :

- Conduct differential scanning calorimetry (DSC) in inert (N₂) vs. humidified atmospheres to assess decomposition kinetics.

Solvent Screening :

- Compare stability in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) using ¹⁹F NMR to monitor cyclopropane ring integrity .

Mechanistic Probes :

- Add radical inhibitors (e.g., BHT) to test if degradation is radical-mediated, common in strained cyclopropanes .

Basic Question: What protocols are recommended for assessing biological activity in vitro?

Answer:

Adapt microbroth dilution assays (CLSI guidelines):

Antimicrobial Testing :

- Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria (e.g., S. aureus) or RPMI-1640 for fungi (e.g., C. albicans) .

- Incubate at 35°C for 18–50 hours; determine MIC (minimum inhibitory concentration) via optical density.

Cytotoxicity Screening :

- Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values, comparing to reference toxins .

Advanced Question: How can computational modeling predict reactivity differences between this compound and non-fluorinated analogs?

Answer:

DFT Calculations :

- Optimize geometries at the B3LYP/6-31G* level to compare cyclopropane ring strain (e.g., bond angles, dihedral distortions) in fluorinated vs. non-fluorinated analogs .

Reactivity Mapping :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites, influenced by fluorine’s electron-withdrawing effects .

Solvent Modeling :

- Use COSMO-RS to simulate solvent interactions, predicting solubility differences critical for reaction design .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How can researchers reconcile discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Answer:

Solvent/Concentration Effects : Replicate experiments in standardized solvents (e.g., CDCl₃) at identical concentrations .

Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Collaborative Validation : Share raw data via platforms like PubChem to cross-verify assignments .

Basic Question: What are the key differences in reactivity between this compound and its non-cyclopropane analogs?

Answer:

- Ring Strain : Cyclopropane’s 60° bond angles increase susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to unstrained esters .

- Fluorine Effects : Difluoro substitution enhances electrophilicity at the cyclopropane carbons, promoting nucleophilic additions (e.g., thiol-ene reactions) absent in non-fluorinated analogs .

Advanced Question: How can researchers optimize enantioselective synthesis of chiral derivatives?

Answer:

Chiral Catalysts : Employ Ru(II)-T-BINAP complexes (e.g., [(R)-Ru(OAc)₂(T-BINAP)]) for asymmetric cyclopropanation .

Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one acetate enantiomer, monitored by chiral HPLC .

Crystallization-Induced Diastereomer Transformation : Seed racemic mixtures with chiral co-crystals to enrich desired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.